molecular formula C18H18N4O4 B12754222 P,p'-dihydroxymesocarb CAS No. 661466-22-4

P,p'-dihydroxymesocarb

Cat. No.: B12754222
CAS No.: 661466-22-4
M. Wt: 354.4 g/mol
InChI Key: CASPCIIGVYPZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P,p’-dihydroxymesocarb: is a hydroxylated derivative of mesocarb, a central nervous system stimulant

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P,p’-dihydroxymesocarb typically involves the hydroxylation of mesocarb. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure the desired hydroxylation occurs efficiently.

Industrial Production Methods: Industrial production of P,p’-dihydroxymesocarb may involve large-scale chemical reactors where mesocarb is subjected to hydroxylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: P,p’-dihydroxymesocarb undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled conditions.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of P,p’-dihydroxymesocarb.

Scientific Research Applications

P,p’-dihydroxymesocarb has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxylation reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as a stimulant and its potential neuroprotective properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of P,p’-dihydroxymesocarb involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, leading to the modulation of neurotransmitter release and uptake. This interaction results in the stimulation of neural activity and potential neuroprotective effects.

Comparison with Similar Compounds

    Hydroxymesocarb: A hydroxylated derivative of mesocarb with similar chemical properties.

    Dihydroxymesocarb: Another hydroxylated derivative with two hydroxyl groups.

    Trihydroxymesocarb: A derivative with three hydroxyl groups.

Uniqueness: P,p’-dihydroxymesocarb is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

661466-22-4

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

1-[3-[1-(4-hydroxyphenyl)propan-2-yl]-2H-oxadiazol-5-yl]-3-(4-oxocyclohexa-2,5-dien-1-ylidene)urea

InChI

InChI=1S/C18H18N4O4/c1-12(10-13-2-6-15(23)7-3-13)22-11-17(26-21-22)20-18(25)19-14-4-8-16(24)9-5-14/h2-9,11-12,21,23H,10H2,1H3,(H,20,25)

InChI Key

CASPCIIGVYPZHF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N2C=C(ON2)NC(=O)N=C3C=CC(=O)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.